(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester
Description
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester (CAS 1187930-21-7, molecular weight 215.68) is a chiral benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a primary amino group on the ethyl side chain at the meta-position of the aromatic ring . Its (R)-stereochemistry distinguishes it from racemic or (S)-configured analogs, which may influence biological activity and synthetic utility. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptide-like molecules or receptor-targeted agents due to its amino-ethyl moiety .
Properties
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAYNLXJBZWGS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-ethyl)-benzoic acid methyl ester typically involves the esterification of 3-(1-Amino-ethyl)-benzoic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the use of carboxylate ions and primary alkyl halides in an S_N2 reaction .
Industrial Production Methods
Industrial production of ®-3-(1-Amino-ethyl)-benzoic acid methyl ester often employs large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(1-Amino-ethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-ethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations:
- Amino Group Modifications: The Boc-protected analog () is sterically hindered, enhancing stability during synthetic steps, whereas the acetylated analog (Av7, ) may improve bioavailability or metabolic resistance .
- Chirality : The (R)-configuration in the target compound may confer selective binding in enantioselective reactions or biological targets, unlike achiral analogs like plain benzoic acid methyl ester .
Spectroscopic and Reactivity Differences
- IR Spectroscopy: Esterification shifts the carbonyl (C=O) stretch from ~1680–1700 cm⁻¹ (carboxylic acid) to 1702–1716 cm⁻¹ (ester) . The amino group in (R)-3-(1-amino-ethyl) derivatives introduces N-H stretches at ~3300–3500 cm⁻¹, absent in non-amino analogs .
- NMR: The methyl ester group appears as a singlet at ~3.8–3.9 ppm (¹H NMR) and ~52 ppm (¹³C NMR). The ethyl-amino side chain in the target compound shows distinct splitting patterns due to stereochemistry, differing from acetylated or Boc-protected analogs .
Biological Activity
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester is a chiral compound with notable biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : Approximately 179.219 g/mol
- Functional Groups : Contains an amino group, a carboxylic acid group, and a methyl ester.
The unique chiral configuration of this compound allows it to exhibit distinct biological activities compared to its enantiomer, (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester, as well as other structural analogs.
1. Pharmacological Potential
Research indicates that this compound has potential as a pharmacological agent. Its applications are primarily in the following areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may exhibit significant anticancer properties. For instance, related compounds have demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Anticholinesterase Activity : The compound's structural features suggest potential inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments. In vitro studies have shown that similar compounds can inhibit AChE with promising efficacy .
The mechanism of action involves the interaction of the amino group with biological molecules through hydrogen bonding, influencing their activity. The ester moiety can undergo hydrolysis to release the active acid form, which may interact with various enzymes and receptors.
Synthetic Routes
This compound can be synthesized through several methods:
- Esterification : The primary method involves the reaction of benzoic acid with an amine in the presence of an alcohol under acidic conditions.
- Reduction and Substitution Reactions : The compound can undergo various reactions such as oxidation to form nitroso or nitro derivatives and substitution to form amides.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-(1-Amino-ethyl)-benzoic Acid Methyl Ester | Enantiomer with potentially different activity | May exhibit different pharmacological effects |
| 3-Aminobenzoic Acid | Contains an amino group on the benzene ring | Lacks the ethyl side chain |
| 4-Aminobenzoic Acid | Amino group at para position | Different position affects biological activity |
This table highlights how slight variations in structure can lead to significant differences in biological activity and applications.
Case Studies and Research Findings
Recent studies have explored the bioactivity of this compound:
- A study indicated that compounds similar to this ester exhibited significant anticancer activity against various cell lines, with some showing IC₅₀ values below 10 µM .
- Molecular docking studies have been employed to predict binding affinities with biological targets, providing insights into optimizing this compound for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzoic acid derivatives. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
- Esterification under anhydrous conditions with methanol and catalytic acid (e.g., H₂SO₄) to form the methyl ester .
- Controlled coupling reactions for introducing the 1-aminoethyl group, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Maintain inert atmospheres (N₂/Ar) to avoid oxidation, and use low temperatures (0–5°C) during sensitive steps to suppress racemization .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemistry at the chiral center .
- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values for (R)-configured analogs .
Q. What are the key stability considerations for storing this compound to prevent degradation?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under inert gas (Ar) to minimize hydrolysis and oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent ester hydrolysis .
- Periodic Purity Checks : Monitor degradation via HPLC every 3–6 months, targeting impurities like free benzoic acid derivatives .
Advanced Research Questions
Q. How does the stereochemistry at the 1-aminoethyl group influence the compound's reactivity in subsequent derivatization reactions?
- Methodological Answer :
- The (R)-configuration enhances steric hindrance near the amino group, affecting nucleophilic reactivity. For example:
- Acylation Reactions : (R)-enantiomers show slower reaction rates with bulky acyl chlorides compared to (S)-forms due to spatial constraints .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-phosphoric acids) to exploit stereoelectronic effects for selective derivatization .
Q. What strategies can mitigate racemization during the synthesis or storage of this compound?
Q. How can researchers resolve discrepancies in reported biological activity data involving this compound, particularly in receptor-binding assays?
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to serine hydrolases, accounting for the ester group's electrophilicity .
- QM/MM Calculations : Evaluate transition states for ester hydrolysis using Gaussian 09 at the B3LYP/6-31G* level .
Q. What chromatographic methods are validated for quantifying impurities in this compound batches?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities at 254 nm, with a limit of quantification (LOQ) ≤0.1% .
- Validation Parameters : Include linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
